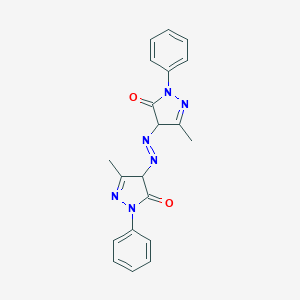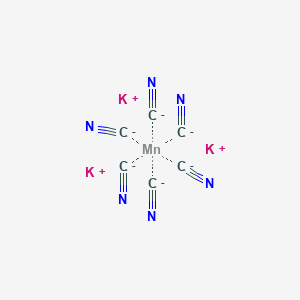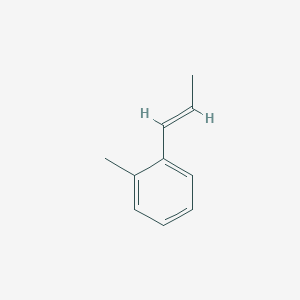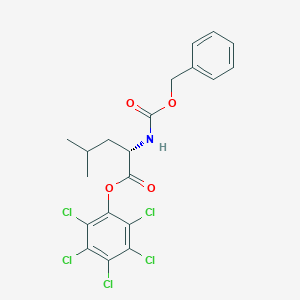
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, also known as PCMPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCMPA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to inhibit the activity of various receptors, including the NMDA receptor, which is involved in learning and memory.
Biochemical And Physiological Effects
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of NMDA receptor activity, and the induction of apoptosis in cancer cells. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Advantages And Limitations For Lab Experiments
One advantage of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is its potential toxicity, which can pose a risk to researchers and lab animals.
Future Directions
There are many potential future directions for research on (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate, including the development of new synthetic methods for its production, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a pesticide and environmental remediation agent. Additionally, further studies are needed to better understand the mechanism of action of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate and its effects on various biochemical and physiological processes.
Synthesis Methods
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be synthesized using a variety of methods, including the reaction of pentachlorophenol with (S)-4-methyl-2-aminopentanoic acid, followed by the reaction of the resulting product with phenyl chloroformate. The yield of (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate can be improved by using a solvent such as dimethylformamide.
Scientific Research Applications
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and environmental science. (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been used as a reagent in the synthesis of various compounds, including peptides and amino acid derivatives. In medicinal chemistry, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In environmental science, (2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate has been studied for its potential use as a pesticide and as a means of controlling the spread of invasive species.
properties
CAS RN |
13758-71-9 |
|---|---|
Product Name |
(2,3,4,5,6-Pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Molecular Formula |
C20H18Cl5NO4 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H18Cl5NO4/c1-10(2)8-12(26-20(28)29-9-11-6-4-3-5-7-11)19(27)30-18-16(24)14(22)13(21)15(23)17(18)25/h3-7,10,12H,8-9H2,1-2H3,(H,26,28)/t12-/m0/s1 |
InChI Key |
DUVOGIPTFGZNRR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
synonyms |
N-[(Benzyloxy)carbonyl]-L-leucine pentachlorophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



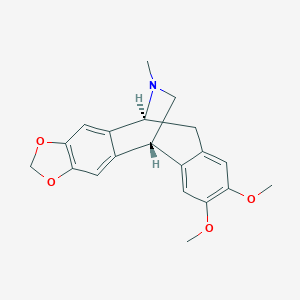
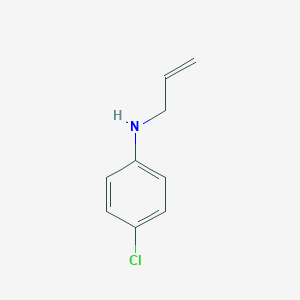
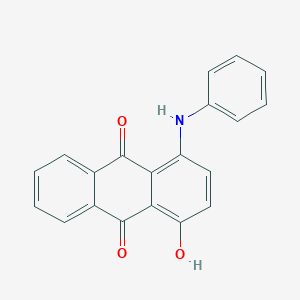
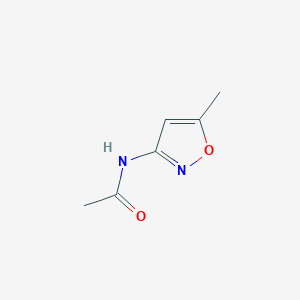
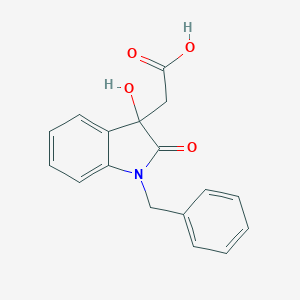
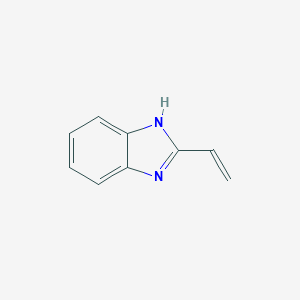
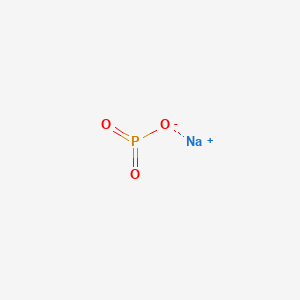
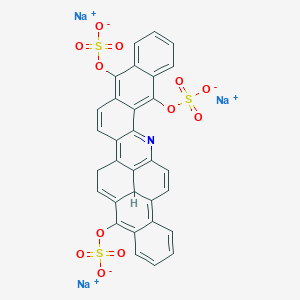
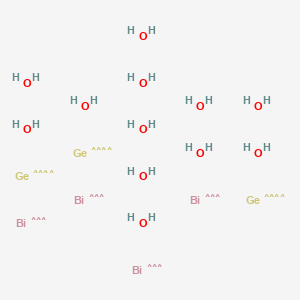
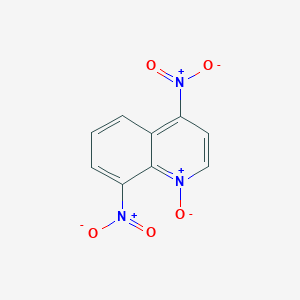
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
